molecular formula C11H10N2O B15316509 2-isocyanato-1,5-dimethyl-1H-indole

2-isocyanato-1,5-dimethyl-1H-indole

Cat. No.: B15316509
M. Wt: 186.21 g/mol
InChI Key: SYRSKDUZPULCGD-UHFFFAOYSA-N
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Description

2-Isocyanato-1,5-dimethyl-1H-indole is a chemical compound belonging to the indole family, characterized by its isocyanate functional group attached to the indole ring. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals, known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanato-1,5-dimethyl-1H-indole typically involves the reaction of 1,5-dimethyl-1H-indole with isocyanates under controlled conditions. The reaction can be carried out using reagents such as phosgene or triphosgene in the presence of a base like triethylamine.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to obtain the desired product.

Chemical Reactions Analysis

Amidation Reactions

The isocyanate group undergoes nucleophilic attack by amines, alcohols, or thiols. For indole derivatives, regioselectivity depends on catalyst choice and substitution patterns:

Catalyst-Dependent Regioselectivity

  • B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>-Catalyzed C3 Amidation :
    N-protected 1,5-dimethylindoles react with aryl isocyanates at the C3 position. For example:

    • Reaction : 2-Isocyanato-1,5-dimethyl-1H-indole + 4-chlorophenyl isocyanate → C3-amidated product (yield: 58%) .

    • Mechanism : Boron catalysts activate the isocyanate, enabling electrophilic aromatic substitution at C3 (Figure 1A).

  • BCl<sub>3</sub>-Catalyzed N-H Insertion :
    Unprotected indoles undergo N-carboxamidation instead. For instance:

    • Reaction : 1H-Indole + phenyl isocyanate → N-carboxamidated product 5a (yield: 82%) .

    • Mechanism : BCl<sub>3</sub> stabilizes intermediates via Lewis acid-base interactions, favoring N-H over C3 attack (Figure 1B).

Reaction Outcomes and Substituent Effects

Methyl groups at positions 1 and 5 sterically hinder certain reactions while directing others:

SubstrateIsocyanateCatalystProduct TypeYield (%)Reference
1,5-Dimethylindole4-Chlorophenyl isocyanateB(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>C3-Amide58
5-Bromo-1-methylindole4-Chlorophenyl isocyanateBCl<sub>3</sub>Boron adduct 2 39
1H-Indole3-(Trifluoromethyl)phenyl isocyanateBCl<sub>3</sub>N-Carboxamide 5u 82

Key Observations :

  • Electron-withdrawing groups (e.g., Br at C5) reduce C3 reactivity, leading to side products like boron adducts .

  • N-methylation blocks N-H insertion, redirecting reactivity to C3 .

Mechanistic Pathways

DFT calculations reveal energy barriers for competing pathways:

  • C3 Amidation Pathway :
    Activation free energy: 23.7 kcal/mol . Favored for N-protected indoles due to steric shielding of N-H.

  • N-H Insertion Pathway :
    Activation free energy: 29.7 kcal/mol . Higher energy barrier explains preference for C3 attack unless N-H is unprotected.

Side Reactions and Byproducts

  • Boron Adduct Formation :
    5-Bromo-1-methylindole reacts with BCl<sub>3</sub> to form stable adducts (e.g., 2 and 3 ), diverting from expected amidation .

  • C6F<sub>5</sub>-Transfer Products :
    Observed in reactions with B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>, indicating catalyst decomposition .

Scientific Research Applications

2-Isocyanato-1,5-dimethyl-1H-indole has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-isocyanato-1,5-dimethyl-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group can react with nucleophiles, forming stable carbamates, which can modulate biological processes. The compound may also bind to specific receptors or enzymes, influencing cellular functions.

Comparison with Similar Compounds

2-Isocyanato-1,5-dimethyl-1H-indole is compared with other similar compounds, such as:

  • 1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions.

  • 1,2-Dimethyl-1H-indole: Another indole derivative with different substitution patterns.

  • 2,5-Dimethyl-1H-indole: Similar structure but with different positions of methyl groups.

These compounds share the indole core but differ in their functional groups and positions, leading to varied chemical and biological properties.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-isocyanato-1,5-dimethylindole

InChI

InChI=1S/C11H10N2O/c1-8-3-4-10-9(5-8)6-11(12-7-14)13(10)2/h3-6H,1-2H3

InChI Key

SYRSKDUZPULCGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)N=C=O)C

Origin of Product

United States

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